4-Methylsulfanylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWGLVMHTJEWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312019 | |
| Record name | 4-methylsulfanylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46000-25-3 | |
| Record name | 4-(Methylthio)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46000-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 248944 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046000253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC248944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylsulfanylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Quinoline Scaffold in Chemical Research
The quinoline (B57606) ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its unique structural features allow for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. frontiersin.org Historically, quinoline derivatives have been at the forefront of drug discovery, with notable examples including antimalarial and anticancer agents. bohrium.comrsc.org The rigid, planar structure of the quinoline nucleus serves as an excellent framework for interacting with biological macromolecules, making it a recurring motif in the design of novel therapeutic agents. nih.govorientjchem.org Researchers are continually exploring new synthetic methodologies to access functionalized quinolines, driven by the enduring potential of this heterocyclic system. numberanalytics.comnih.gov
The versatility of the quinoline scaffold extends beyond medicine into materials science, where its derivatives are investigated for applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The electron-deficient nature of the pyridine ring fused to the electron-rich benzene ring imparts unique electronic properties that can be fine-tuned through substitution. numberanalytics.com
Overview of Sulfanyl/methylsulfanyl Groups in Heterocyclic Chemistry
The introduction of sulfanyl (B85325) (-SH) and methylsulfanyl (-SCH3) groups into heterocyclic compounds significantly influences their physicochemical properties and biological activities. The sulfur atom, with its available d-orbitals, can participate in various bonding interactions and can be readily oxidized to sulfinyl (-SOCH3) and sulfonyl (-SO2CH3) groups, further expanding the chemical space. bohrium.com
In the context of heterocyclic chemistry, the methylsulfanyl group can act as a lipophilic moiety, potentially enhancing membrane permeability. researchgate.net Furthermore, it can serve as a synthetic handle for further molecular modifications. The presence of the sulfur atom can also influence the electronic distribution within the heterocyclic ring system, thereby modulating its reactivity and biological target interactions. acs.org Research has shown that the oxidation state of the sulfur in these groups can have a profound impact on the biological profile of the parent molecule. bohrium.com
Evolution of Research Themes Pertaining to 4 Methylsulfanylquinoline
Early research on quinoline (B57606) derivatives was largely driven by their natural occurrence and potent biological activities, particularly as antimalarials. Over time, the focus has broadened to encompass a wider range of therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. nih.govmdpi.com The development of new synthetic methods has been a key driver in the evolution of quinoline research, enabling the synthesis of increasingly complex and diverse derivatives. mdpi.comresearchgate.net
Specifically for 4-methylsulfanylquinoline, research has likely progressed from fundamental synthesis and characterization to more in-depth investigations of its reactivity and potential applications. The position of the methylsulfanyl group at the 4-position of the quinoline ring is significant, as this position is known to be susceptible to nucleophilic substitution, making it a key site for derivatization. semanticscholar.org
Detailed Research Findings
Recent studies have focused on the synthesis and transformation of this compound and its derivatives. For instance, methods for the synthesis of various substituted 2-(alkylsulfanyl)quinolines have been developed, highlighting the ongoing interest in this class of compounds. researchgate.net The hydrolysis of 4-methylsulfanylquinolines to the corresponding 4(1H)-quinolinones has also been a subject of investigation, as these products can serve as precursors for further chemical modifications. semanticscholar.org
The table below summarizes some key research findings related to the synthesis and reactivity of this compound and its analogs.
| Research Focus | Key Findings |
| Synthesis | Development of one-pot syntheses for substituted 2-(alkylsulfanyl)quinolines. researchgate.net |
| Reactivity | Investigation of the hydrolysis of 4-methylsulfanylquinolines to 4(1H)-quinolinones. semanticscholar.org |
| Derivatization | Use of 4-thioquinoline derivatives in molecular modeling studies to explore potential biological activities. researchgate.netresearchgate.net |
| Spectroscopy | Comparative analysis of 13C NMR chemical shifts to characterize methylsulfanyl and methylsulfonyl groups in heterocyclic systems. bohrium.comresearchgate.net |
Scope and Objectives of Current and Future Investigations
Direct Synthetic Routes to the this compound Core
The construction of the quinoline framework is a cornerstone of heterocyclic chemistry, with numerous strategies developed to access this important scaffold. The introduction of a methylsulfanyl group at the 4-position presents unique synthetic challenges and opportunities. This section details advanced methodologies for the direct synthesis of the this compound core.
Assembly from Allenic or Acetylenic Carbanions, Aromatic Isothiocyanates, and Alkylating Agents
A novel one-pot approach has been developed for the synthesis of 2-(alkylsulfanyl)quinolines, which provides a conceptual framework potentially adaptable for other isomers. This method involves the reaction of allenic or acetylenic carbanions with aromatic isothiocyanates, followed by an intramolecular 6π-electrocyclization and subsequent alkylation. cymitquimica.com
While this specific methodology has been detailed for the synthesis of 2-methylsulfanyl derivatives, the fundamental steps of carbanion addition to an isothiocyanate followed by cyclization represent a versatile strategy for quinoline ring formation. The reaction of a lithiated allene (B1206475) or alkyne with phenyl isothiocyanate generates a key intermediate that, upon heating, undergoes electrocyclization to form a quinolinethiolate anion. This intermediate is then trapped in situ with an alkylating agent, such as methyl iodide, to yield the final alkylsulfanyl-substituted quinoline. cymitquimica.com The regiochemical outcome, which dictates the final position of the sulfur substituent, is dependent on the precise structure of the starting materials and the cyclization pathway.
Multicomponent Coupling Strategies for Functionalized Dihydroquinolines
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular architectures in a single synthetic operation. mdpi.comsharif.edu These reactions are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of structurally diverse compounds. sharif.eduresearchgate.net The general principle of MCRs involves combining three or more reactants in a one-pot synthesis, often leading to high bond-forming efficiency and reduced waste. mdpi.com
Several MCRs are known for the synthesis of quinoline and pyrimido[4,5-b]quinoline derivatives. sharif.edugrafiati.comdntb.gov.uaufms.br For instance, a three-component reaction of an aniline (B41778), an aldehyde, and an alkyne can yield highly substituted quinolines. ufms.br Another example involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and various aldehydes to produce fused pyrimido[4,5-b]quinolines. sharif.edu While a specific MCR for the direct synthesis of this compound was not prominently found in the surveyed literature, these strategies highlight the potential for developing such a route. A hypothetical MCR could involve the condensation of an appropriately substituted aniline, a carbonyl compound, and a sulfur-containing component to assemble the desired scaffold.
Annulation Reactions to Arene Systems for Quinoline Ring Formation
Annulation, or ring-forming, reactions are a classical and effective method for constructing the quinoline system from simpler aromatic precursors. One of the most well-known methods is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. smolecule.com
In the context of sulfur-substituted quinolines, annulation strategies have been successfully employed, particularly for the synthesis of 2-methylsulfanyl isomers. For example, a [4+2] cyclocondensation of a ferrocene-containing ketene (B1206846) dithioacetal with o-aminoacetophenone has been shown to produce a 2-methylsulfanyl-quinoline derivative. vulcanchem.com Another related strategy involves the reaction of a lithiated aniline with a β-oxo N,S-acetal, followed by acid-catalyzed cyclization using polyphosphoric acid (PPA) to afford the 2-methylsulfanylquinoline. vulcanchem.com These methods demonstrate that a pre-functionalized component containing the methylsulfanyl group can be effectively incorporated during the ring-forming step.
Synthesis via β-Keto Amides and Carbon Disulfide Derivatization
The use of β-keto amides (or β-keto anilides) as precursors for quinoline synthesis is a well-established strategy, most notably in the Knorr and Conrad-Limpach syntheses. These reactions typically proceed via cyclization under acidic or thermal conditions to form quinolinone structures. mdpi.com
While a direct route to this compound from β-keto amides and carbon disulfide was not identified in the surveyed literature, related transformations are known. For instance, the synthesis of 2-sulfoether-4-quinolone scaffolds has been achieved starting from 2-methylsulfanyl-3-acyl-1H-quinolin-4-one, which itself can be derived from β-keto amide precursors. researchgate.net A plausible, though not explicitly documented, pathway could involve the reaction of a β-keto anilide with carbon disulfide to form a dithiocarbamate (B8719985) or related intermediate, which upon methylation and subsequent cyclization could potentially lead to a methylsulfanyl-substituted quinolinone scaffold. Further chemical modifications would then be necessary to arrive at this compound.
Conversion of 4-Sulfanylquinoline Precursors
One of the most direct and widely used methods for the synthesis of this compound involves the S-alkylation of a pre-formed quinoline-4-thiol (B7853698) (quinoline-4(1H)-thione) or the nucleophilic substitution of a suitable leaving group at the 4-position of the quinoline ring.
The requisite quinoline-4-thiol can be prepared and subsequently reacted with a methylating agent, such as dimethyl sulfate, to yield this compound. Alternatively, and more commonly, a nucleophilic substitution reaction is performed on a 4-haloquinoline. The reaction of 4-chloroquinoline (B167314) or 4-bromoquinoline (B50189) with a sulfur nucleophile like sodium thiomethoxide (NaSMe) provides a high-yielding and straightforward route to the target compound. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards attack.
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the this compound core is synthesized, it can serve as a versatile scaffold for further chemical modification. The presence of the quinoline ring system and the methylsulfanyl group provides multiple sites for functionalization, allowing for the generation of a diverse range of derivatives.
The methylsulfanyl group itself is a key functional handle. It can be oxidized to the corresponding sulfoxide (B87167) (4-(methylsulfinyl)quinoline) or sulfone (4-(methylsulfonyl)quinoline). smolecule.comorganic-chemistry.orgorganic-chemistry.org These transformations are typically achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone. nih.govjchemrev.com The oxidation state of the sulfur atom significantly alters the electronic properties of the molecule, with the sulfone group being a strong electron-withdrawing group, which can influence the reactivity of the quinoline ring and provide new interaction points for biological targets. nih.gov
The quinoline ring is susceptible to electrophilic aromatic substitution, although the specific conditions and regioselectivity can be complex. The presence of the activating methylthio group and the deactivating nature of the pyridine (B92270) nitrogen influence the position of substitution. smolecule.com Functionalization such as halogenation (e.g., bromination) can introduce new reactive sites on the carbocyclic part of the quinoline system. cymitquimica.com For example, 2-bromo-4-methylsulfanylquinoline-3-carboxaldehyde has been reported as a functionalized derivative.
Furthermore, the quinoline nitrogen can be alkylated to form quaternary quinolinium salts, and if a suitable leaving group is present on the ring, nucleophilic substitution reactions can be performed. mdpi.com For instance, studies on the related 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be displaced by various nucleophiles, including hydrazines, azides, and amines, demonstrating the potential for similar reactivity on a suitably activated this compound derivative. mdpi.com
Nucleophilic Substitution Reactions on Activated Methylsulfanyl-Quinoline Systems
Nucleophilic substitution reactions are a cornerstone in the functionalization of quinoline systems. In the context of this compound, the methylsulfanyl group can influence the reactivity of the quinoline ring, and its presence can be exploited in synthetic strategies.
One key approach involves the activation of the quinoline ring to facilitate nucleophilic attack. For instance, the presence of an electron-withdrawing group, such as a nitro group, on the pyranoquinolone ring system can activate a chloro substituent for nucleophilic displacement. researchgate.net This principle can be extended to methylsulfanyl-quinoline systems where an appropriate leaving group at a strategic position can be substituted by various nucleophiles.
The reactivity of the 2- and 4-positions of the quinoline ring towards nucleophiles is a well-established characteristic of quinoline chemistry. thieme-connect.de This inherent reactivity is often utilized in synthetic sequences. For example, a chloro group at the 4-position of a quinoline derivative can be displaced by a methylthiolate nucleophile to introduce the 4-methylsulfanyl moiety.
Furthermore, the activation of hydroxyl groups to facilitate nucleophilic substitution is a general strategy in organic synthesis. ntu.ac.uk In the synthesis of this compound derivatives, a precursor with a hydroxyl group at the 4-position could be activated and subsequently displaced by a sulfur-based nucleophile.
Table 1: Examples of Nucleophilic Substitution Reactions in Quinoline Systems
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide, amines, thiophenol, malononitrile | 4-Substituted-3-nitropyranoquinolinones | Varies depending on nucleophile | researchgate.net |
| Quinoline | Sodamide in liquid ammonia | 2-Aminoquinoline | ~100°C | uop.edu.pk |
| Quinoline | Potassium hydroxide | 2-Hydroxyquinoline | 220°C | uop.edu.pk |
This table is for illustrative purposes and showcases general nucleophilic substitution patterns on quinoline rings.
Electrophilic Introduction of Substituents at the Quinoline Ring
While the pyridine ring of quinoline is generally less reactive towards electrophiles than the benzene (B151609) ring, electrophilic substitution reactions can be achieved, often requiring vigorous conditions. thieme-connect.deuop.edu.pk Substitution typically occurs at the C-5 and C-8 positions of the unsubstituted quinoline ring. uop.edu.pk
The introduction of substituents onto the quinoline ring of this compound via electrophilic attack presents a synthetic challenge due to the directing effects of both the heterocyclic nitrogen and the methylsulfanyl group. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the electrophile. For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk
A more controlled method for introducing substituents involves the electrophilic cyclization of N-(2-alkynyl)anilines. This approach allows for the synthesis of 3-halogen-, selenium-, and sulfur-containing quinolines in moderate to good yields. nih.gov This strategy could be adapted to synthesize precursors for this compound derivatives.
Table 2: Electrophilic Substitution Reactions on the Quinoline Ring
| Reaction | Reagents | Products | Reference |
| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |
| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid | uop.edu.pk |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, ICl, I₂, Br₂, PhSeBr | 3-Substituted Quinolines | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions at the C–S Bond
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org The activation and subsequent coupling of the C–S bond in this compound opens up a versatile platform for the introduction of a wide array of substituents. lookchem.com
These reactions typically involve the oxidative addition of a palladium(0) catalyst to the C–S bond, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the active catalyst. Recent advancements have focused on developing robust catalysts and reaction conditions that are tolerant of various functional groups. rsc.org
For instance, a three-component cross-coupling strategy can be employed for thiomethylation. lookchem.com Furthermore, excited-state palladium catalysis has emerged as a powerful method for C–S bond formations under mild, visible-light-irradiated conditions. nih.gov This approach allows for dehydrogenative sulfonylation reactions, showcasing the potential for innovative C–S bond functionalizations. nih.gov
Table 3: Examples of Palladium-Catalyzed C–S Bond Formation
| Reaction Type | Key Features | Potential Application for this compound | Reference |
| Thiomethylation | Three-component cross-coupling | Direct introduction of the methylsulfanyl group | lookchem.com |
| Dehydrogenative Sulfonylation | Excited-state Pd-catalysis, visible light | Functionalization of the quinoline ring | nih.gov |
| General C–S Cross-Coupling | Structurally diverse unsymmetrical aryl sulfides | Derivatization of this compound | rsc.org |
One-Pot and Cascade Reactions for Complex Heterocycle Integration
One-pot and cascade reactions represent a highly efficient and atom-economical approach to the synthesis of complex molecules. mdpi.comresearchgate.net These strategies involve multiple bond-forming events in a single reaction vessel, avoiding the need for isolation and purification of intermediates. mdpi.com Such methods are particularly valuable for the construction of intricate heterocyclic systems integrated with the this compound core.
Multicomponent reactions (MCRs), a subset of one-pot reactions, allow for the straightforward synthesis of structurally diverse compounds from simple starting materials. mdpi.comnih.gov For example, titanium-catalyzed multicomponent couplings provide an efficient route to various nitrogen heterocycles. nih.gov These principles can be applied to design novel synthetic pathways towards complex derivatives of this compound.
Cascade reactions, where the product of one reaction is the substrate for the next in a sequential manner, are also powerful tools. A cascade involving a cross-dehydrogenative-coupling (CDC) followed by cyclization has been developed for the synthesis of diverse heterocycles. rsc.org Furthermore, sequentially palladium-catalyzed one-pot syntheses, integrating reactions like the Suzuki coupling, have been used to create complex heterocyclic structures. mdpi.com
Green Chemistry Approaches in this compound Synthesis (e.g., On-Water Reactions)
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mlsu.ac.in In the context of this compound synthesis, green chemistry approaches offer more sustainable alternatives to traditional methods.
One prominent green chemistry technique is the use of water as a reaction solvent. rsc.org "On-water" reactions, where insoluble reactants are emulsified in water, can exhibit remarkable rate accelerations and high yields. wikipedia.org This phenomenon has been observed in various reactions, including cycloadditions and coupling reactions. wikipedia.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also simplify product isolation. rsc.orgwikipedia.org
The application of saline-assisted "on-water" reactions has also been explored for the synthesis of heterobioconjugates, demonstrating the potential for using benign and inexpensive salts to promote reactions in aqueous media. acs.org These green methodologies hold significant promise for the environmentally friendly synthesis of this compound and its derivatives.
Chemo- and Regioselective Synthesis of this compound Isomers and Analogues
The chemo- and regioselective synthesis of isomers and analogues of this compound is crucial for establishing structure-activity relationships and exploring the chemical space around this scaffold. Achieving high selectivity in these syntheses is a significant challenge that requires careful control over reaction conditions and the choice of reagents and catalysts.
One strategy for achieving regioselectivity is through metal-free conditions. For example, a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides has been developed, where sulfonyl chlorides serve dual roles as both sulfonylation and chlorination reagents. rsc.org This method offers a practical and efficient way to introduce functionality at specific positions of the quinoline ring.
Substrate-directed synthesis is another powerful approach to control chemo- and regioselectivity. For instance, highly selective benzannulation reactions of trifluoromethyl-alkenes have been achieved through organocatalysis, leading to polyfunctionalized arenes with well-defined substitution patterns. rsc.org
Furthermore, the synthesis of specific isomers can be accomplished through targeted synthetic routes. For example, the synthesis of 2-bromo-4-methylsulfanylquinoline-3-carboxaldehyde has been reported, demonstrating the ability to introduce multiple substituents with precise regiocontrol. ncsu.edu The development of such selective methods is essential for creating libraries of this compound analogues for further investigation.
Mechanistic Investigations of C–S Bond Formation and Cleavage
The synthesis and modification of this compound fundamentally involve the construction or cleavage of its carbon-sulfur bond. These processes can occur through several distinct mechanistic routes, including radical, ionic, and metal-catalyzed pathways.
Radical Reaction Pathways
The formation of the C–S bond in quinoline derivatives can proceed through radical mechanisms, although this is a less common route compared to nucleophilic substitution. Radical reactions offer alternative pathways for C–H functionalization and C–S bond construction. imperial.ac.ukbeilstein-journals.org One plausible pathway is the Minisci reaction, where a nucleophilic radical attacks the protonated quinoline ring. iust.ac.ir In an acidic medium, the quinoline nitrogen is protonated, activating the ring toward radical attack, primarily at the C2 and C4 positions. A methylsulfanyl radical (•SCH₃), generated from a suitable precursor like methyl thiocyanate (B1210189) or dimethyl disulfide, could then attack the electron-deficient quinoline core to form the C–S bond.
Furthermore, general strategies for radical C–S bond formation, such as photoredox-catalyzed reactions, could be applied. beilstein-journals.orgmanchester.ac.uk In such a system, a photocatalyst, upon excitation by light, can facilitate the generation of a thiyl radical from a sulfur source. This radical can then engage with a quinoline precursor to form the target molecule. While specific studies detailing these radical pathways for this compound are not abundant, the principles are well-established in organic synthesis for creating similar C–S bonds. researchgate.netnih.gov
Electrophilic and Nucleophilic Addition Mechanisms
Direct electrophilic or nucleophilic addition across the double bonds of the quinoline ring is not the primary mechanism for forming this compound. The aromaticity of the quinoline system makes it resistant to addition reactions, favoring substitution instead. libretexts.org However, addition mechanisms can be synthetically useful in creating precursors that are subsequently converted to the final product.
For instance, an electrophilic addition of a reagent like hydrogen bromide (HBr) to an alkene precursor can generate an alkyl bromide. youtube.comlibretexts.org This alkyl bromide can then undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), to form a thioether. youtube.com This two-step sequence, involving an initial electrophilic addition followed by a nucleophilic substitution, represents an indirect but viable route.
Nucleophilic addition reactions are central to the chemistry of carbonyl compounds and activated alkenes. libretexts.orgfiveable.me While the quinoline ring itself is electrophilic and reacts with nucleophiles via substitution, related synthetic strategies might involve the nucleophilic addition of a sulfur reagent to a different part of a precursor molecule before the quinoline ring is formed or modified. lumenlearning.comlibretexts.org
Rearrangement Processes Involving the Methylsulfanyl Group
Rearrangement reactions provide a pathway to structural isomers by migrating a functional group within a molecule. berhamporegirlscollege.ac.inmvpsvktcollege.ac.inmasterorganicchemistry.com However, for this compound, rearrangement processes specifically involving the migration of the methylsulfanyl group are not widely documented in the scientific literature. General organic rearrangements like the Wagner-Meerwein or Pinacol rearrangements typically involve carbocation intermediates and are not directly applicable to the stable C4-S bond of the aromatic quinoline system. berhamporegirlscollege.ac.inmasterorganicchemistry.com While certain sulfur-containing compounds can undergo rearrangements like the Pummerer or Sommelet-Hauser reactions, specific examples for this compound are scarce. slideshare.net The stability of the aryl C–S bond generally precludes spontaneous rearrangement under typical conditions.
Transition Metal-Catalyzed Mechanisms (e.g., Copper, Silver, Palladium)
Transition metal catalysis is a powerful and widely used method for forming C–S bonds, providing efficient and selective routes to aryl thioethers like this compound. rsc.orgbeilstein-journals.org Palladium- and copper-catalyzed cross-coupling reactions are the most prominent.
The palladium-catalyzed Buchwald-Hartwig amination has been extended to C–S coupling. The mechanism for synthesizing this compound would typically involve the reaction of a 4-haloquinoline (e.g., 4-chloro- or 4-bromoquinoline) with methanethiol (B179389) or its corresponding salt (e.g., sodium thiomethoxide). nih.gov The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the 4-haloquinoline, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
Ligand Exchange: The thiolate anion displaces the halide on the palladium center.
Reductive Elimination: The aryl and methylsulfanyl groups are eliminated from the palladium center, forming the C–S bond of the product and regenerating the Pd(0) catalyst.
Copper-catalyzed reactions, often referred to as Ullmann condensations, are also effective for forming C–S bonds. rsc.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often involve the use of a ligand to stabilize the copper catalyst. The reaction of a 4-haloquinoline with a sulfur nucleophile in the presence of a copper catalyst (e.g., CuI, CuSO₄) and a base leads to the formation of this compound. researchgate.netbeilstein-journals.org Silver catalysts have also been noted in cascade reactions for forming related sulfur-containing heterocycles. researchgate.net
| Catalyst System | Precursors | General Conditions | Mechanism Type |
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos, BINAP) | 4-Haloquinoline + Methanethiol/Thiolate | Base (e.g., NaOt-Bu, K₂CO₃), Solvent (e.g., Toluene, Dioxane) | Cross-Coupling |
| Copper (e.g., CuI, Cu₂O) + Ligand (e.g., Phenanthroline) | 4-Haloquinoline + Methanethiol/Thiolate | Base (e.g., Cs₂CO₃, KOH), Solvent (e.g., DMF, DMSO) | Ullmann Condensation |
| Silver (e.g., Ag₂O) | Isothiocyanate + Ynone | Cascade Addition/Cyclization | Cascade Reaction |
Reactivity at Specific Positions of the Quinoline Nucleus
The reactivity of the quinoline ring is heavily influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the C2 and C4 positions.
Regioselectivity of Nucleophilic Attack at the 4-Position
The substitution of a leaving group, such as a halogen, at the 4-position of the quinoline ring by a nucleophile is a highly regioselective process. iust.ac.ir When a quinoline derivative contains leaving groups at both the C2 and C4 positions (e.g., 2,4-dichloroquinoline), nucleophilic attack preferentially occurs at the C4 position. mdpi.com
This pronounced regioselectivity can be explained by electronic factors, as supported by Density Functional Theory (DFT) calculations on analogous systems like 2,4-dichloroquinazoline. mdpi.com
Electron Deficiency: The carbon atom at the 4-position is more electron-deficient (more electrophilic) than the carbon at the 2-position. This is reflected in a higher calculated LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it the preferred site for attack by an electron-rich nucleophile. mdpi.com
Intermediate Stability: The Meisenheimer-like intermediate formed upon nucleophilic attack at C4 is more stable than the one formed from attack at C2. The negative charge in the intermediate from C4 attack is better delocalized throughout the ring system.
Activation Energy: The activation energy required for a nucleophile to attack the C4 position is lower than that for the C2 position, making the reaction kinetically favored. mdpi.com
Therefore, the synthesis of this compound from 4-haloquinoline and a sulfur nucleophile is an efficient and highly regioselective reaction, driven by the inherent electronic properties of the quinoline nucleus. researchgate.net
Reactivity of the 2- and 4-Positions to Substitution and Displacement
The quinoline ring system is characterized as an electron-deficient heterocycle, which makes it susceptible to nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov This reactivity is analogous to that of pyridines. In the case of this compound, the methylsulfanyl group (-SMe) at the 4-position can act as a leaving group, facilitating nucleophilic substitution reactions. lookchem.comgoogle.com
The efficiency of the displacement is significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can directly replace the methylsulfanyl group. The leaving group ability of the methylsulfanyl moiety can be enhanced by oxidation to the corresponding sulfoxide or sulfone, which are more electron-withdrawing and thus better leaving groups.
In nucleophilic substitution reactions, a species with an unshared electron pair, known as a nucleophile, reacts with the substrate by replacing the leaving group. rammohancollege.ac.in The carbon-halogen bond in alkyl halides, for instance, undergoes heterolysis, and the nucleophile's lone pair forms a new bond to the carbon. rammohancollege.ac.in Good leaving groups are typically those that are stable as weakly basic molecules or ions. rammohancollege.ac.in Halide ions are considered good leaving groups due to their stability and very weak basicity. rammohancollege.ac.in
The table below illustrates hypothetical nucleophilic displacement reactions at the 4-position of a quinoline derivative, showcasing the versatility of this position in synthetic transformations.
Table 1: Examples of Nucleophilic Substitution at the 4-Position of Quinoline Derivatives
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Ammonia (NH₃) | 4-Aminoquinoline | Nucleophilic Aromatic Substitution |
| This compound | Sodium Methoxide (NaOMe) | 4-Methoxyquinoline | Nucleophilic Aromatic Substitution |
| This compound | Sodium Cyanide (NaCN) | 4-Cyanoquinoline | Nucleophilic Aromatic Substitution |
| 4-Chloroquinoline | Alkyl Grignard Reagents | 2-Alkylquinoline | Iron-catalyzed Cross-Coupling organic-chemistry.org |
Role of Lithium Enamide Intermediates in Regio- and Stereoselective Functionalization
Lithium enamides are potent nucleophilic intermediates used in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. They are typically generated by the deprotonation of an enamine or the electrophilic activation of an amide followed by treatment with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). acs.org These intermediates offer pathways for the functionalization of various molecular scaffolds. acs.orgmdpi.com
The regioselective functionalization of the quinoline nucleus is a significant area of research, often employing organometallic reagents to direct reactions to specific positions. mdpi.comresearchgate.net Directed ortho metalation (DoM) and halogen-metal exchange are powerful strategies for introducing substituents at defined locations on a heterocyclic ring. researchgate.net For instance, the use of lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can achieve selective deprotonation (lithiation) at the C4 position of certain substituted pyridines and quinolines, which can then be trapped by an electrophile. mdpi.comncsu.edu
While direct studies on the reaction of lithium enamides with this compound are not extensively detailed, the established principles of quinoline chemistry allow for postulation. A lithium enamide could act as a nucleophile, attacking the electrophilic C2 or C4 position of the quinoline ring. If the methylsulfanyl group at C4 is a suitable leaving group, a substitution reaction could occur. Alternatively, if another position, such as C2, is activated through lithiation, the lithium enamide could add to that position, leading to a functionalized quinoline derivative after an aqueous workup. The precise outcome would depend on the specific substrate, the structure of the lithium enamide, and the reaction conditions, offering potential for regio- and stereoselective synthesis. mdpi.com
Intramolecular Cyclization and Ring Transformation Reactions
Intramolecular reactions that form or alter ring systems are fundamental to the synthesis of complex polycyclic molecules from quinoline precursors. These transformations include electrocyclization processes that build new rings onto the quinoline scaffold and reactions that involve the opening and subsequent recyclization of the quinoline core itself.
Electrocyclization Processes
An electrocyclic reaction is a type of pericyclic, intramolecular reaction where a conjugated π-system undergoes cyclization by converting a π-bond into a σ-bond, forming a cyclic product with one fewer π-bond. edu.krduniurb.itlibretexts.org These reactions are highly stereospecific and can be initiated either thermally or photochemically, with the stereochemical outcome being predictable by the Woodward-Hoffmann rules. uchicago.edu
In the context of quinoline chemistry, electrocyclization reactions are typically employed to construct new rings fused to the quinoline system. This is achieved by having a conjugated polyene substituent attached to the quinoline core. For example, a substituent resembling a hexatriene system can undergo a 6π-electrocyclization to form a new six-membered ring. researchgate.net These reactions are powerful tools for synthesizing complex, polycyclic N-heterocycles. niscpr.res.innih.gov The process can be part of a cascade reaction, streamlining the assembly of intricate molecular architectures. researchgate.net
Table 2: Examples of Intramolecular Cyclization in Quinoline Synthesis
| Starting Material Type | Reaction Conditions | Product Type | Reference |
| o-Alkenyl aryl isocyanides | Palladium-catalyzed | Substituted quinolines | rsc.org |
| Benzylacetone oxime derivatives | Re(VII) catalysis, acid | Substituted quinolines | oup.com |
| o-Alkynylisocyanobenzenes | Nucleophile-induced | 2,3-Disubstituted quinolines | acs.org |
| N-(2-Acylaryl)amides | Base-catalyzed (Camps cyclization) | Quinolin-4-ones | mdpi.com |
Ring Opening and Recyclization of Quinoline Derivatives
The quinoline ring system, while aromatic and generally stable, can undergo ring-opening and subsequent recyclization reactions under specific conditions to yield different heterocyclic structures. nih.gov A notable transformation is the conversion of quinolines into indole (B1671886) derivatives. researchgate.net
This process often begins with a reaction that reduces the aromaticity of the quinoline ring, such as the formation of a 1,2-dihydroquinoline (B8789712) or 1,4-dihydroquinoline (B1252258) derivative. researchgate.netnih.gov For example, reacting a quinoline with a chloroformate and a phosphite (B83602) can yield a 1,4-dihydroquinoline derivative. researchgate.net This intermediate is then subjected to ozonolysis, which cleaves the C2-C3 or C3-C4 bond of the reduced ring. The resulting reactive intermediate can then be treated with a base, such as sodium bicarbonate, to induce intramolecular cyclization, leading to the formation of a five-membered indole ring. researchgate.net Such transformations provide a synthetic route from one class of N-heterocycles to another under relatively mild conditions.
Table 3: Examples of Ring Opening and Recyclization of Quinolines
| Quinoline Derivative | Reagents | Intermediate | Final Product | Reference |
| Quinoline | 1. Phenyl chloroformate, triphenyl phosphite 2. O₃ 3. NaHCO₃ | 1,4-Dihydroquinoline phosphonate | 3-Formyl-1-phenoxycarbonylindole | researchgate.net |
| Quinoline | 1. Methoxycarbonyl chloride, dimethyl phosphite 2. O₃ 3. NaHCO₃ | 1,2-Dihydroquinoline phosphonate | 2-Formyl-1-methoxycarbonylindole | researchgate.net |
| Isatin | 1. KOH (hydrolysis) 2. Cyclic diketone | Anilino-based acid | Tricyclic quinoline | nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy probes the various vibrational modes within a molecule, which are dependent on the types of atoms and the bonds connecting them. Each functional group possesses characteristic vibrational frequencies, making these techniques ideal for functional group analysis and structural confirmation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. acs.orgnist.gov It measures the absorption of infrared radiation at specific wavenumbers, which corresponds to the vibrational frequencies of the bonds within the molecule. acs.org For this compound, the FT-IR spectrum would be expected to show characteristic peaks corresponding to the quinoline ring system and the methylsulfanyl (-SCH₃) group.
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C and C=N stretching: Associated with the quinoline ring, these vibrations produce a series of characteristic peaks in the 1650-1400 cm⁻¹ fingerprint region.
C-S stretching: The carbon-sulfur bond of the methylsulfanyl group gives rise to a weaker absorption, typically in the 800-600 cm⁻¹ range.
Ring bending and deformation modes: Multiple bands in the fingerprint region below 1000 cm⁻¹ correspond to the out-of-plane and in-plane bending of the quinoline ring structure.
While specific experimental data for the parent this compound is not broadly published, analysis of related derivatives confirms these general assignments. For instance, studies on substituted 2-(methylthio)quinolines show characteristic IR absorptions for the quinoline core and the -SCH₃ group, which are invaluable for confirming successful synthesis. scispace.comsemanticscholar.org
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.netyoutube.com It measures the inelastic scattering of monochromatic laser light. ekb.eg Vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum, particularly those involving non-polar bonds or symmetric vibrations. researchgate.net
For this compound, FT-Raman is particularly useful for observing:
Symmetric ring breathing modes of the quinoline nucleus, which often produce a strong and sharp signal.
C-S stretching vibrations , which can be more prominent in Raman than in IR spectra.
C-C stretching within the aromatic system.
The use of a near-infrared laser in FT-Raman spectrometers helps to minimize fluorescence, a common issue with aromatic compounds like quinolines, allowing for clearer spectra. researchgate.net The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational framework. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation
¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of NMR analysis. They provide information on the number and type of hydrogen and carbon atoms in a molecule. emarefa.net
In the ¹H NMR spectrum of this compound, one would expect to see:
A singlet for the three protons of the methyl (-SCH₃) group. Based on data from related compounds like 3-(methylthio)quinoline, this peak would likely appear in the range of δ 2.5-2.7 ppm. rsc.org
A series of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the precise assignment of each proton on the bicyclic ring system.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. emarefa.net For this compound, this would include:
A signal for the methyl carbon, typically appearing upfield (e.g., δ 15-20 ppm). scispace.commdpi.com
Signals for the nine distinct carbons of the quinoline ring system, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to nitrogen or sulfur will have characteristic shifts).
The following table outlines the expected NMR data based on analysis of closely related structures.
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | ~2.5 - 2.7 | Singlet, 3H (SCH₃) |
| ¹H | ~7.0 - 9.0 | Multiplets, 6H (Aromatic) |
| ¹³C | ~15 - 20 | SCH₃ |
| ¹³C | ~115 - 155 | Aromatic Carbons |
This table represents predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D spectra and piecing together the molecular structure. youtube.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity around the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). columbia.edu It is invaluable for definitively assigning which proton is attached to which carbon, for example, linking the methyl proton singlet to its corresponding methyl carbon signal.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural confirmation.
For this compound (C₁₀H₉NS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass for the molecular ion [M]⁺ would be approximately 175.0456 m/z. In many common MS techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed.
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or radicals. For this compound, characteristic fragments might arise from the loss of:
A methyl radical (∙CH₃) from the parent ion.
A thioformaldehyde (B1214467) molecule (CH₂S).
Hydrogen cyanide (HCN) from the quinoline ring, a common fragmentation for nitrogen heterocycles.
Analysis of these fragments helps to piece together and confirm the proposed structure. While specific mass spectral data for this compound is scarce in general literature, data for isomers like 2-(methylthio)quinoline (B1594497) shows a clear molecular ion peak, which is essential for its identification. scispace.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of a molecule's exact mass, which in turn enables the calculation of its elemental composition with a high degree of confidence. nih.gov Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing a wide range of compounds, including those that are thermally labile or non-volatile. nih.gov In ESI-MS, ions are generated by applying a strong electric field to a liquid solution of the analyte, resulting in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acdlabs.com The high accuracy of HRMS, often within ±0.01%, is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound, the theoretical exact mass of the protonated molecule ([C₁₀H₉NS + H]⁺) can be calculated based on the masses of its most abundant isotopes. This precise measurement is the first step in confirming the identity of a synthesized compound.
Fragmentation Pathways and Structural Information from Mass Spectrometry
Beyond determining the molecular formula, mass spectrometry provides significant structural information through the analysis of fragmentation patterns. whitman.edu When the molecular ion, a radical cation (M⁺•) generated during ionization (particularly with harder techniques like electron ionization), is imparted with sufficient energy, it breaks apart into smaller, characteristic fragment ions. acdlabs.comyoutube.com The fragmentation pathways are predictable and depend on the functional groups present in the molecule and the relative stability of the resulting fragments. whitman.edulibretexts.org
For this compound, the quinoline core and the methylsulfanyl group dictate the fragmentation. Key fragmentation patterns for related structures like aromatic amines and sulfides include:
Alpha Cleavage: A common pathway for amines and sulfides is the cleavage of the bond adjacent (alpha) to the heteroatom. For this compound, this could involve the loss of a methyl radical (•CH₃) from the sulfur atom, leading to a stable thienyl-like cation. nih.gov
Loss of Small Molecules: The molecular ion may lose stable neutral molecules. A potential fragmentation for this compound could be the cleavage of the C-S bond to lose a thiomethyl radical (•SCH₃), leaving a quinolinyl cation.
Ring Fragmentation: The stable aromatic quinoline ring can also fragment under energetic conditions, although this often results in a complex pattern of smaller ions. Fragmentation of isoquinoline (B145761) alkaloids, for instance, often involves characteristic losses of substituents followed by ring cleavage.
Analysis of these fragments helps to piece together the molecule's structure, confirming the connectivity of the atoms. libretexts.org
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Definitive Molecular Structure
While the specific crystal structure for this compound is not available in the searched literature, the crystallographic data for a closely related derivative, 4-methylsulfanyl-2-phenylquinazoline , provides a valuable model for the structural characteristics of the methylsulfanyl-substituted heterocyclic system. nih.gov The data confirms the planar nature of the quinazoline (B50416) ring and the position of the methylsulfanyl group.
Crystal data for the derivative 4-methylsulfanyl-2-phenylquinazoline, used for illustrative purposes. nih.gov
Insights into Crystal Packing and Intermolecular Interactions
The analysis of a crystal structure extends beyond the individual molecule to reveal how molecules are arranged in the solid state. This crystal packing is governed by various intermolecular interactions. In the crystal structure of the derivative 4-methylsulfanyl-2-phenylquinazoline, the molecules are primarily organized by π–π stacking interactions. nih.gov The planar quinazoline ring systems of adjacent, inversion-related molecules stack on top of each other, with centroid-to-centroid distances of 3.7105 (9) Å. nih.govcardiff.ac.uk Additionally, the quinazoline group of one molecule interacts with the pyrimidine (B1678525) and phenyl rings of a neighboring molecule, with centroid-centroid distances of 3.5287 (8) Å and 3.8601 (9) Å, respectively. nih.gov
These types of non-covalent interactions are crucial in determining the physical properties of the solid material. Although no strong hydrogen bond donors are present, these stacking forces are the dominant factor in the crystal packing of this derivative and would be expected to play a significant role in the crystal structure of this compound as well.
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. azooptics.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups that absorb light. libretexts.org
The this compound molecule contains two main chromophores: the aromatic quinoline ring system and the methylsulfanyl group (-SCH₃). The spectrum is therefore expected to be dominated by two main types of electronic transitions:
π→π* Transitions: These are high-intensity absorptions that occur in conjugated systems like the quinoline ring. Electrons in bonding π-orbitals are excited to anti-bonding π*-orbitals. Aromatic systems typically show multiple strong absorption bands in the UV region. azooptics.combath.ac.uk
n→π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to an anti-bonding π-orbital of the aromatic ring. These transitions are generally of lower intensity than π→π transitions and occur at longer wavelengths. azooptics.combath.ac.uk
The solvent used can influence the position of the absorption maxima (λmax). While specific experimental data for this compound is not detailed in the available search results, the expected transitions can be summarized based on general principles for similar heterocyclic and aromatic compounds.
Table of Compounds
Theoretical and Computational Studies of 4 Methylsulfanylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index, Fukui Functions)Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These parameters are routinely calculated for new series of quinoline (B57606) derivatives to provide a quantitative measure of their reactivity. nih.govrsc.org
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules. These methods, which include molecular dynamics (MD) simulations, can predict how a molecule might interact with a biological target, such as a protein, or how it behaves in a solvent. nih.govresearchgate.net For many quinoline derivatives investigated as potential drug candidates, molecular docking and MD simulations are used to predict their binding affinity and mechanism of action at the active site of enzymes or receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. biointerfaceresearch.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov
For quinoline derivatives, QSAR studies have been successfully employed to predict various biological activities, including anticancer and antimalarial properties. biointerfaceresearch.comnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of quinoline analogues with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others.
Statistical methods such as multiple linear regression (MLR) are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov For instance, a QSAR model for a series of quinoline derivatives might take the form:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. nih.gov While a specific QSAR model for 4-methylsulfanylquinoline has not been reported, the principles of QSAR could be readily applied to predict its properties if a suitable dataset of related compounds were available. The descriptors for this compound would be calculated and inputted into a validated QSAR model for a relevant series of quinoline derivatives to estimate its potential activity.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |
| Steric | Molecular Weight, Molar Refractivity, Connolly Accessible Area | Relates to the size and shape of the molecule, influencing binding to receptors. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting its membrane permeability. |
| Topological | Balaban Index, Wiener Index, Kier & Hall Connectivity Indices | Encodes information about the connectivity and branching of the molecule. |
This table is illustrative and based on general QSAR principles applied to quinoline derivatives.
Molecular Docking Simulations for Ligand-Receptor Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is particularly valuable in drug design for simulating the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein or nucleic acid. mdpi.com
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. This provides insights into the binding mode, the strength of the interaction, and the key amino acid residues involved in the binding. For quinoline derivatives, molecular docking has been extensively used to explore their binding mechanisms with various targets, including enzymes and receptors implicated in cancer and infectious diseases. mdpi.comnih.gov
For example, in a hypothetical docking study of this compound with a target protein, the methylsulfanyl group at the 4-position would be analyzed for its potential to form specific interactions, such as hydrophobic or sulfur-pi interactions, with the amino acid residues in the binding pocket. The quinoline core itself is known to participate in pi-pi stacking and hydrogen bonding interactions. mdpi.com
The results of molecular docking simulations are often visualized to provide a three-dimensional representation of the ligand-receptor complex, highlighting the intermolecular interactions that stabilize the binding.
Table 2: Key Interactions in Ligand-Receptor Binding Explored by Molecular Docking
| Interaction Type | Description | Potential Role of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The quinoline ring system and the methyl group of the methylsulfanyl substituent can participate in hydrophobic interactions. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic quinoline ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Sulfur-Aromatic Interactions | Noncovalent interactions involving a sulfur atom and an aromatic ring. | The sulfur atom of the methylsulfanyl group could potentially participate in sulfur-pi interactions with aromatic residues in the binding site. |
This table outlines general interaction types and hypothesizes the potential involvement of this compound based on its structure.
In Silico Screening and Virtual Filtering for Compound Identification
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method is a cost-effective alternative to high-throughput screening.
Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. In contrast, structure-based virtual screening utilizes the three-dimensional structure of the target protein, often determined by X-ray crystallography or NMR spectroscopy. mdpi.com
In the context of this compound, if it were identified as a hit compound from an initial screen, its structure could be used as a query in a similarity search to find other commercially available or synthetically accessible compounds with similar properties. Alternatively, if the biological target of this compound is known, structure-based virtual screening could be employed to screen large compound databases for molecules that are predicted to bind to the same target with high affinity. nih.gov
The process typically involves a hierarchical filtering approach, where compounds are first filtered based on simple physicochemical properties (e.g., Lipinski's rule of five) and then subjected to more computationally intensive methods like molecular docking.
Thermodynamic and Kinetic Studies via Computational Approaches
Prediction of Thermodynamic Properties (Heat Capacities, Entropy, Enthalpy)
Computational chemistry provides a powerful avenue for the prediction of various thermodynamic properties of molecules, such as heat capacities, entropy, and enthalpy of formation. rsc.org Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for these calculations. researchgate.net
For the parent quinoline molecule, computational studies have been performed to determine its structural and thermodynamic parameters. cnr.it The introduction of a methylsulfanyl group at the 4-position would be expected to influence these properties. For example, the increased molecular weight and additional rotational degrees of freedom from the methylsulfanyl group would lead to a higher molar heat capacity and entropy compared to unsubstituted quinoline. The enthalpy of formation would also be altered due to the presence of the C-S and S-C bonds.
Table 3: Computationally Predicted Thermodynamic Properties (Illustrative)
| Property | Unsubstituted Quinoline (Reference) | Expected Influence for this compound |
| Standard Enthalpy of Formation (ΔHf°) | Computationally determined values are available in the literature. | The value would be different due to the presence of the methylsulfanyl group and would need to be calculated specifically. |
| Standard Molar Entropy (S°) | Computationally determined values are available in the literature. | Expected to be higher due to increased mass and molecular complexity. |
| Molar Heat Capacity (Cp) | Computationally determined values are available in the literature. | Expected to be higher due to additional vibrational and rotational modes. |
This table is for illustrative purposes. The values for quinoline are based on available computational studies, and the expected influence for this compound is based on general chemical principles.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry is also a valuable tool for investigating reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. rsc.org By mapping the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.
For quinoline derivatives, computational studies have been used to propose mechanisms for various reactions, such as functionalization at different positions of the quinoline ring. These studies typically involve locating the transition state structures for each elementary step of the reaction and calculating the activation energies.
In the case of this compound, computational methods could be used to explore its reactivity in various chemical transformations. For example, the oxidation of the sulfur atom or nucleophilic aromatic substitution at other positions on the quinoline ring could be investigated. DFT calculations would be employed to model the reactants, products, intermediates, and transition states along the proposed reaction coordinate. The calculated activation barriers would provide insights into the feasibility and kinetics of the reaction.
Due to the lack of specific literature on the computational elucidation of reaction pathways for this compound, a detailed discussion is not possible. However, the established computational methodologies are fully applicable to this compound for future research endeavors.
Coordination Chemistry of 4 Methylsulfanylquinoline and Its Derivatives
Electronic and Magnetic Properties of 4-Methylsulfanylquinoline Coordination Complexes
No experimental or computational data on the electronic spectra or magnetic susceptibility of metal complexes containing this compound were found.
Until research is conducted and published on the coordination chemistry of this compound, a detailed and factual article on this specific topic cannot be written.
Application of Ligand Field Theory
Ligand Field Theory (LFT) is a model that combines aspects of crystal field theory and molecular orbital theory to describe the electronic structure of transition metal coordination complexes. wikipedia.orgbritannica.com It provides a framework for understanding how the interaction between a central metal ion and its surrounding ligands affects the degeneracy of the metal's d-orbitals, which in turn determines the complex's magnetic, optical, and chemical properties. britannica.comfiveable.me
When this compound coordinates to a metal ion, typically in a bidentate fashion through the quinoline (B57606) nitrogen and the thioether sulfur, its donor atoms create an electrostatic field that perturbs the energies of the metal's d-orbitals. In an octahedral complex, for instance, the five degenerate d-orbitals split into two distinct energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy separation between these levels is known as the ligand field splitting parameter (Δo or 10Dq). fiveable.me
The magnitude of Δo is determined by the nature of the metal ion, its oxidation state, and the field strength of the ligands. fiveable.me The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. While 4-MSQ is not explicitly ranked, its constituent donors can be considered:
Quinoline Nitrogen: As a heterocyclic amine, it is a moderately strong σ-donor and a potential π-acceptor, placing it in the mid-to-upper region of the series.
Thioether Sulfur: Thioether donors are generally considered soft bases and weaker field ligands than nitrogen donors, but they can participate in π-backbonding, which increases the ligand field strength. researchgate.net
The combined effect of the N and S donors in a chelate ring is expected to produce a moderate-to-strong ligand field. The stability of the resulting complex is enhanced by the Ligand Field Stabilization Energy (LFSE), which is the net energy reduction of the d-electrons due to their arrangement in the split orbitals. fiveable.me A larger Δo value, indicative of a stronger ligand field, leads to a greater LFSE and increased thermodynamic stability of the complex. fiveable.me
Spin States and Magnetic Behavior
The spin state of a transition metal complex describes the arrangement of electrons within the split d-orbitals and dictates its magnetic properties. rsc.org This arrangement is determined by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital.
There are two possible scenarios:
High-Spin (HS) State: If Δo is smaller than P (Δo < P), electrons will occupy the higher-energy eg* orbitals before pairing up in the lower-energy t₂g orbitals. This configuration maximizes the number of unpaired electrons and is favored by weak-field ligands. fiveable.me
Low-Spin (LS) State: If Δo is larger than P (Δo > P), it is energetically more favorable for electrons to pair up in the t₂g orbitals before occupying the eg* orbitals. This configuration minimizes the number of unpaired electrons and is promoted by strong-field ligands. fiveable.me
Given that 4-MSQ is anticipated to be a moderate-to-strong field ligand, it has the potential to form low-spin complexes, particularly with metal ions that have a large Δo, such as Co(III), Fe(III), and second- or third-row transition metals. The magnetic behavior of these complexes is a direct consequence of their spin state. Low-spin complexes with no unpaired electrons are diamagnetic (repelled by a magnetic field), while high-spin complexes and low-spin complexes with unpaired electrons are paramagnetic (attracted to a magnetic field). nih.gov
In some cases, particularly with Fe(II) and Fe(III) ions, the ligand field strength may be close to the spin-pairing energy (Δo ≈ P). In such systems, the complex can switch between high-spin and low-spin states in response to external stimuli like temperature or pressure, a phenomenon known as spin crossover (SCO). researchgate.net The presence of both N and S donors in 4-MSQ makes its iron complexes interesting candidates for potential SCO behavior. researchgate.net
Table 1: Magnetic Properties of Representative Iron(II) Complexes with N,S-Donor Ligands at Different Temperatures. This table presents data for complexes analogous to those that could be formed with this compound to illustrate the concept of spin states and spin crossover.
| Complex | Temperature (K) | Magnetic Moment (μB) | Spin State |
| [Fe(bpte)(NCSe)₂] (α phase) | 300 | ~5.2 | High-Spin |
| [Fe(bpte)(NCSe)₂] (α phase) | 50 | ~0.5 | Low-Spin |
| [Fe(pz)₂(BH₃CN)₂] | 400 | ~5.0 | High-Spin |
| [Fe(pz)₂(BH₃CN)₂] | 250 | ~0.6 | Low-Spin |
Data sourced from studies on spin crossover complexes to illustrate typical magnetic behavior. researchgate.net
Reactivity and Stability of Metal-4-Methylsulfanylquinoline Complexes
The reactivity and thermodynamic stability of metal complexes are governed by a combination of factors, including the nature of the metal ion, the properties of the ligand, and the interactions between them. scispace.com The bidentate N,S-donor character of 4-MSQ imparts specific attributes to its metal complexes.
Ligand Exchange and Substitution Mechanisms
Ligand substitution reactions are fundamental to the reactivity of coordination complexes, involving the replacement of one ligand by another. The mechanism of these reactions can generally be classified along a continuum from dissociative to associative pathways.
Dissociative (D) Mechanism: This is a two-step process where the leaving ligand first dissociates from the metal center, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand. This pathway is often favored in sterically congested octahedral complexes.
Associative (A) Mechanism: In this two-step mechanism, the incoming ligand first attacks the metal center to form a higher-coordination intermediate, which then loses the leaving group. This pathway is common for coordinatively unsaturated complexes, such as 4-coordinate square planar d⁸ complexes.
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can be further designated as Ia or Id depending on whether bond-making or bond-breaking is more important in the transition state.
For octahedral complexes of 4-MSQ, a dissociative (D or Id) mechanism is likely to be preferred. The bulky quinoline ring can sterically hinder the approach of an incoming ligand, making an associative pathway less favorable. Conversely, for square planar complexes, such as those with Pd(II) or Pt(II), an associative (A or Ia) mechanism would be expected, proceeding through a five-coordinate intermediate. The kinetics of these exchange reactions can be studied to provide insight into the reaction mechanism. nih.gov
Influence of Ligand Properties on Complex Stability and Reactivity
The stability of a metal complex is a thermodynamic measure of the extent to which it will form under equilibrium conditions. Several properties of the 4-MSQ ligand have a significant influence on the stability of its complexes. scispace.com
Chelate Effect: As a bidentate ligand, 4-MSQ forms a five-membered chelate ring upon coordination. Chelation leads to a significant increase in thermodynamic stability compared to complexes formed with analogous monodentate ligands (e.g., quinoline and dimethyl sulfide). This stabilization, known as the chelate effect, is primarily due to a favorable entropy change upon formation of the complex. dalalinstitute.com
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can alter the basicity of the nitrogen and sulfur donors. Electron-withdrawing groups decrease the electron density on the donor atoms, weakening the M-L bond and reducing complex stability. Conversely, electron-donating groups can increase the ligand's basicity and lead to more stable complexes.
The Irving-Williams series, which predicts the relative stabilities of complexes with high-spin divalent first-row transition metals, generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Complexes of 4-MSQ are expected to adhere to this trend. nih.gov
Table 2: Comparison of Stability Constants (log β) for Metal Complexes with 8-Hydroxyquinoline (B1678124) and a Sterically Hindered Derivative. This table illustrates the steric effect on complex stability using data from analogous quinoline-based ligands.
| Metal Ion | Ligand | log β₁ | log β₂ |
| Ni²⁺ | 8-Hydroxyquinoline | 9.8 | 17.8 |
| Ni²⁺ | 2-Methyl-8-hydroxyquinoline | 8.8 | 17.0 |
| Cu²⁺ | 8-Hydroxyquinoline | 12.2 | 23.1 |
| Cu²⁺ | 2-Methyl-8-hydroxyquinoline | 11.7 | 22.3 |
Data illustrates that the methyl group near the donor atom introduces steric hindrance, leading to lower stability constants. scispace.commathabhangacollege.ac.in
Role of Sulfur Functionalities in Metal Coordination
The thioether functionality (-S-CH₃) in this compound plays a crucial role in its coordination behavior. Sulfur-containing ligands are known for their diverse coordination chemistry and ability to form stable bonds with a variety of metal centers. researchgate.net
Soft Donor Character: According to the Hard and Soft Acids and Bases (HSAB) principle, the thioether sulfur is a soft Lewis base. wikipedia.org This means it preferentially forms strong, covalent bonds with soft Lewis acids, which include many second- and third-row transition metals (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺) and late first-row transition metals in low oxidation states, such as Cu(I). wikipedia.orgnih.gov
Stereochemistry: Upon coordination to a metal, the sulfur atom of the thioether group becomes a stereocenter due to its pyramidal geometry. wikipedia.org This can lead to the formation of different diastereomers in complexes containing other chiral centers. The energy barrier to inversion at the sulfur center is typically low, allowing for dynamic stereochemistry in solution. wikipedia.org
In biological systems, the thioether side chain of the amino acid methionine is a key ligand for copper ions, particularly Cu(I), highlighting the affinity of thioether sulfur for soft metal ions. nih.govwikipedia.org The coordination of the thioether in 4-MSQ is expected to result in M-S bond lengths that are characteristic of the specific metal ion and its coordination environment.
Table 3: Representative Metal-Sulfur (Thioether) Bond Lengths in Coordination Complexes.
| Complex | Metal Ion | M-S Bond Length (Å) |
| cis-[TiCl₄(SMe₂)₂] | Ti(IV) | ~2.35 |
| [Ru(NH₃)₅(SMeEt)]²⁺ | Ru(II) | ~2.32 |
| cis-[PtCl₂(SMe₂)₂] | Pt(II) | ~2.25 - 2.30 |
| Chloro(dimethyl sulfide)gold(I) | Au(I) | ~2.27 |
Data sourced from structural studies of various transition metal thioether complexes. wikipedia.org
Advanced Chemical Applications of 4 Methylsulfanylquinoline
Chemical Probes and Sensors
The development of fluorescent chemosensors for detecting specific chemical species has garnered significant attention due to the high sensitivity, selectivity, and operational simplicity of fluorescence-based methods. pharmaguideline.comrsc.org Quinoline (B57606) and its derivatives are widely used as fluorophores in the design of these sensors because of their rigid structure, favorable photophysical properties, and ability to coordinate with metal ions. researchgate.netmdpi.com
The fundamental design of a fluorescent probe involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit) that selectively binds to a target analyte. researchgate.net For quinoline-based sensors, the quinoline ring itself serves as the fluorophore. The receptor is typically a chelating group appended to the quinoline structure that provides specific binding sites for the target, often a metal ion.
In the case of 4-Methylsulfanylquinoline, the molecule possesses intrinsic features that are advantageous for probe design:
Fluorophore: The quinoline ring system provides the necessary platform for fluorescence.
Receptor Component: The nitrogen atom within the quinoline ring and the sulfur atom of the methylsulfanyl group can act as a bidentate chelation site for metal ions. The soft nature of the sulfur atom suggests a potential affinity for soft or borderline metal ions, such as mercury(II), cadmium(II), and copper(II).
The design strategy often relies on modulating one of several photo-induced processes upon analyte binding, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). researchgate.net For a hypothetical sensor based on this compound, coordination with a metal ion could disrupt a PET process from the nitrogen or sulfur atoms to the quinoline ring, leading to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF).
While specific studies on fluorescent probes derived directly from this compound are not extensively detailed in the literature, the applications of closely related quinoline-based sensors provide a clear indication of their potential in chemical analysis. These sensors are particularly effective for the detection and quantification of various metal ions.
For instance, a sensor developed from an 8-hydroxyquinoline (B1678124) derivative has been successfully used for the highly selective and sensitive detection of Fe³⁺ ions. mdpi.com Upon binding Fe³⁺, the sensor exhibited a significant fluorescence quenching. The detection limit for Fe³⁺ was determined to be 0.16841 μM, demonstrating its applicability for trace metal analysis. mdpi.com Similarly, other quinoline derivatives have been designed to detect ions such as Zn²⁺, with some sensors showing a 4- to 6-fold enhancement in fluorescence intensity upon zinc binding.
The performance of such sensors is typically characterized by their selectivity, sensitivity (often measured by the limit of detection, LOD), and binding stoichiometry with the target analyte.
Table 1: Performance of Example Quinoline-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Base | Target Analyte | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivative | Fe³⁺ | 0.16841 µM | 1:1 | mdpi.com |
A probe incorporating this compound would be conceptually suited for detecting heavy metal ions. The presence of the sulfur atom could impart selectivity for ions like Hg²⁺, Pb²⁺, and Cd²⁺, which are significant environmental pollutants.
Environmental Chemistry
The coordination chemistry of heterocyclic ligands is central to potential applications in environmental science, particularly for the removal of toxic heavy metal ions from aqueous solutions.
Heavy metal contamination of water is a serious environmental concern. mdpi.com One promising remediation strategy is the use of chelating agents immobilized on a solid support to selectively capture and remove these ions. The effectiveness of such a sorbent is dictated by the affinity and selectivity of the chelating ligand for the target metals.
Conceptually, this compound is an excellent candidate for such applications. The quinoline nitrogen and the methylsulfanyl sulfur can act as a bidentate ligand, forming stable chelate rings with metal ions. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the sulfur donor atom is "soft," indicating a strong affinity for "soft" metal cations. Many toxic heavy metals fall into this category.
Table 2: Conceptual Chelation of Heavy Metal Ions by this compound
| Heavy Metal Ion | HSAB Classification | Potential for Chelation |
|---|---|---|
| Cadmium (Cd²⁺) | Soft Acid | High |
| Mercury (Hg²⁺) | Soft Acid | High |
| Lead (Pb²⁺) | Borderline Acid | Moderate to High |
An environmental remediation system could be conceptualized where this compound or a derivative is covalently attached to a solid support like silica, a polymer resin, or carbon nanotubes. researchgate.net This functionalized material could then be used in a flow-through system to sequester heavy metal ions from contaminated water. The coordination between the immobilized ligand and the metal ions would effectively remove them from the solution. The material could potentially be regenerated by treating it with a strong acid or a competing chelating agent to release the bound metals for recovery and disposal.
Analytical Chemistry
Complexometric methods are a cornerstone of classical analytical chemistry, providing accurate and reliable quantification of metal ions in solution. pharmaguideline.com
Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint. pharmaguideline.comlibretexts.org The most common titrant is ethylenediaminetetraacetic acid (EDTA), which forms highly stable, water-soluble 1:1 complexes with most metal ions. pharmaguideline.com
To detect the endpoint of the titration, a metallochromic indicator is used. pharmacyinfoline.com This is an organic dye that changes color when it binds to metal ions. The key requirements for a metallochromic indicator are:
It must form a colored complex with the metal ion being titrated.
The metal-indicator complex must be less stable than the metal-EDTA complex. youtube.com
The color of the free indicator must be distinctly different from the color of the metal-indicator complex. limu.edu.ly
During the titration, EDTA first reacts with the free metal ions. At the equivalence point, when nearly all the metal has been complexed by EDTA, the EDTA displaces the indicator from the metal-indicator complex, causing a sharp color change. pharmacyinfoline.com
While there is no specific literature detailing the use of this compound as a metallochromic indicator, its properties allow for a conceptual discussion of its potential in this role. For this compound to function as an indicator, its complex with a target metal ion would need to be colored and exhibit a stability that is intermediate between strong and weak binding. If the metal-4-Methylsulfanylquinoline complex is less stable than the corresponding metal-EDTA complex, it could theoretically be used as an endpoint indicator. The formation of a colored complex upon binding a metal ion like Cu²⁺ or Co²⁺ would be a prerequisite for such an application.
Chromatographic Applications
The separation and quantification of this compound in various matrices are crucial for its application in advanced chemical fields. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the analysis of quinoline derivatives and sulfur-containing heterocyclic compounds. While specific chromatographic methods dedicated exclusively to this compound are not extensively documented in publicly available literature, established methods for analogous compounds provide a strong foundation for developing effective analytical protocols.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds. The analysis of quinoline derivatives by HPLC often presents challenges due to the structural similarity of these compounds. tandfonline.comtandfonline.com However, successful separations have been achieved through careful selection of the stationary and mobile phases. For instance, a study on the determination of six biologically active quinoline derivatives found that a naphthylpropyl stationary phase provided superior separation compared to the more common octadecyl columns. tandfonline.comtandfonline.com This suggests that the unique electronic interactions offered by the naphthylpropyl phase are beneficial for resolving complex mixtures of quinoline compounds.
For the analysis of this compound, a reversed-phase HPLC method would likely be the most suitable approach. A C18 or a more specialized column, such as one with a naphthylpropyl stationary phase, could be employed. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of the methylsulfanyl group in this compound may influence its retention behavior compared to other quinoline derivatives, potentially requiring optimization of the mobile phase composition and gradient elution profile. Detection is commonly achieved using a UV-Vis detector, as the quinoline ring system is chromophoric. tandfonline.com
The following interactive data table outlines a potential HPLC method for the analysis of quinoline derivatives, which could be adapted for this compound.
| Parameter | Condition |
| Stationary Phase | Naphthylpropyl or Octadecyl (C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis |
| Column Dimensions | Typically 4.6 mm x 150-250 mm, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile sulfur-containing compounds. gcms.cz The presence of the methylsulfanyl group makes this compound amenable to GC analysis. When analyzing sulfur heterocycles in complex matrices, such as heavy oils, a capillary column with a biphenyl (B1667301) polysiloxane stationary phase has been shown to be effective. acs.org For the determination of this compound, a high-resolution capillary GC column would be essential to achieve good separation from other components in a sample.
Detection in GC can be accomplished using a variety of detectors. A Flame Ionization Detector (FID) would provide a general response, while a more selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS), would offer higher sensitivity and specificity for sulfur-containing compounds like this compound. gcms.czseparationsystems.com The use of GC-MS would also allow for the unequivocal identification of the compound based on its mass spectrum.
Below is an interactive data table summarizing a potential GC method for the analysis of sulfur-containing heterocycles, applicable to this compound.
| Parameter | Condition |
| Stationary Phase | Biphenyl polysiloxane or similar mid-polarity phase |
| Column Type | High-resolution capillary column |
| Injector Temperature | 250-300 °C |
| Oven Program | Temperature gradient, e.g., 50 °C to 300 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD), or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
The development of robust chromatographic methods is essential for the quality control and trace analysis of this compound in various applications. The principles established for the separation of quinoline derivatives and sulfur heterocycles provide a clear roadmap for creating and validating specific and sensitive analytical procedures for this compound. tandfonline.comtandfonline.comacs.org
Future Research Directions in 4 Methylsulfanylquinoline Chemistry
Development of Novel and Sustainable Synthetic Strategies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these methods often involve harsh conditions, toxic reagents, and significant waste generation. nih.govijpsjournal.com The future of synthesizing 4-methylsulfanylquinoline and its derivatives lies in the adoption of green and sustainable chemistry principles. bohrium.com
Future research should focus on developing one-pot strategies that minimize solvent consumption, energy input, and waste. bohrium.com The use of environmentally benign catalysts is a particularly promising avenue. bohrium.com Nanocatalysts, for instance, offer high efficiency and recyclability for quinoline synthesis. nih.govacs.org Researchers are exploring the utility of various green catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K2CO3), often in greener solvents like ethanol (B145695) and water. bohrium.com
Energy-efficient techniques such as microwave and ultrasound-assisted synthesis have already shown promise in accelerating reaction times and improving yields for other quinoline derivatives and should be systematically applied to this compound. ijpsjournal.comnih.gov A key goal will be to design synthetic routes that are not only environmentally friendly but also atom-economical, maximizing the incorporation of starting materials into the final product.
| Synthetic Strategy | Key Advantages | Potential Catalysts/Conditions |
| Nanocatalysis | High efficiency, recyclability, mild reaction conditions. nih.govacs.org | Fe3O4 nanoparticles, ZrO2/Fe3O4 magnetic nanoparticles. nih.govacs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. ijpsjournal.com | Ruthenium catalysts, solvent-free conditions. acs.org |
| Ultrasound Irradiation | Reduced reaction times (from hours to minutes), improved yields. nih.gov | Chitosan decorated copper nanoparticles (CS/CuNPs). nih.gov |
| One-Pot Reactions | Minimized waste, reduced solvent use, improved efficiency. bohrium.com | Formic acid, molecular iodine. ijpsjournal.comacs.org |
| Green Solvents | Reduced environmental impact and toxicity. | Water, ethanol. nih.govbohrium.comacs.org |
Exploration of Uncharted Reaction Pathways and Mechanisms
While the fundamental mechanisms for forming the quinoline core are well-understood, the influence of the 4-methylsulfanyl group on the molecule's reactivity is an area that warrants deeper investigation. Future research should aim to explore novel reaction pathways that leverage the unique properties of the sulfur atom.
This includes investigating:
Oxidative and Reductive Transformations: The sulfur atom in the methylsulfanyl group can exist in various oxidation states. Exploring its controlled oxidation to sulfoxide (B87167) and sulfone derivatives could yield novel compounds with altered electronic properties and biological activities.
C-S Bond Functionalization: Developing new catalytic methods for the cross-coupling of the C-S bond would enable the introduction of a wide array of substituents at the 4-position, dramatically expanding the chemical space of accessible derivatives.
Influence on Core Reactivity: Mechanistic studies are needed to understand how the electron-donating methylsulfanyl group influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the quinoline ring system. This knowledge is crucial for designing predictable and selective synthetic transformations.
Many existing quinoline syntheses proceed through common mechanistic routes like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org Future work could explore how the precursors to this compound behave in transition-metal-free C-H transformation reactions or carbocatalytic cascade syntheses to forge new, efficient pathways. mdpi.com
Integration with Emerging Computational Techniques for Predictive Chemistry
The integration of computational chemistry and machine learning is set to revolutionize the study of this compound. researchgate.net These in-silico approaches can accelerate the discovery process by predicting molecular properties, reaction outcomes, and biological activities, thereby guiding experimental efforts. doaj.orgnih.gov
Key computational directions include:
Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of this compound and its derivatives. researchgate.netfrontiersin.org This can help rationalize observed reaction mechanisms and predict sites of reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), researchers can correlate the structural features of this compound derivatives with their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency. nih.gov
Machine Learning (ML) for Reaction Prediction: Artificial neural networks (ANN) and other ML models can be trained on existing reaction data to predict the outcomes of new transformations. researchgate.netdoaj.org Applying these models to this compound could help identify optimal conditions for known reactions and even predict the feasibility of entirely new, uncharted pathways. doaj.org
| Computational Technique | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate electronic structure, predict reaction energetics. researchgate.net | Understanding of reactivity, stability of intermediates. |
| 3D-QSAR / CoMFA | Correlate structure with biological activity. nih.gov | Rational design of potent, multifunctional derivatives. nih.gov |
| Machine Learning (ANN) | Predict regioselectivity and reaction outcomes. doaj.org | Accelerated discovery of new reactions and synthesis planning. |
| ADMET Prediction | In-silico evaluation of pharmacokinetic properties. frontiersin.org | Early-stage identification of drug-like candidates. |
Design of Multifunctional this compound-Based Chemical Systems
The inherent properties of the quinoline ring system, combined with the functional handle of the methylsulfanyl group, make this compound an excellent building block for multifunctional chemical systems. nih.govacs.org Quinolines are prevalent in materials science and medicinal chemistry, with applications as anticancer agents, fluorescent sensors, and components of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
Future design efforts should focus on creating novel systems where the this compound core is integrated with other functional moieties to achieve specific properties:
Medicinal Chemistry: The sulfur atom can serve as a hydrogen bond acceptor or a coordination site for metalloenzymes. Hybrid molecules could be designed by linking the this compound scaffold to other pharmacophores to create dual-action drugs or targeted therapeutic agents. bohrium.com
Materials Science: The electron-rich nature of the this compound system makes it a candidate for electron-donor components in acceptor-donor (A-D) systems for optoelectronics. mdpi.com The sulfur atom also provides a potential site for anchoring the molecule to surfaces or coordinating with metal ions to form novel polymers and metal-organic frameworks (MOFs).
Chemical Sensors: Functionalization of the quinoline ring or the methyl group could lead to chemosensors where binding to an analyte (e.g., a metal ion) induces a change in the fluorescence or absorption spectrum of the molecule.
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
Understanding reaction mechanisms requires the direct observation and characterization of short-lived intermediates and transient species. While standard spectroscopic methods like NMR and IR are essential for characterizing stable products, advanced techniques are needed to probe the fleeting species that dictate reaction pathways. researchgate.netmdpi.com
Future research should employ time-resolved spectroscopic methods to study the reactions of this compound. Pulse radiolysis, for example, has been used to study the reaction of the parent quinoline molecule with transient species like hydrated electrons and hydroxyl radicals, determining reaction rate constants and observing the absorption spectra of the resulting intermediates. nih.govresearchgate.netpku.edu.cn
Applying techniques such as transient absorption spectroscopy, time-resolved fluorescence, and ultrafast laser spectroscopy to reactions involving this compound will allow researchers to:
Directly observe reaction intermediates in real-time.
Determine the kinetics and dynamics of bond formation and cleavage.
Understand the influence of the methylsulfanyl group on the stability and electronic properties of transient species.
This detailed mechanistic information is invaluable for optimizing existing reactions and designing new, more efficient synthetic strategies. nih.gov
Q & A
Q. How to address low yields in the methylthiolation of quinoline precursors?
- Solutions :
- Use freshly distilled DMF to minimize moisture.
- Replace NaSCH₃ with (CH₃)₃SiSCH₃ for better nucleophilicity.
- Add 4Å molecular sieves to scavenge water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
